molecular formula C22H17NO4 B584178 3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole CAS No. 1796932-15-4

3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole

Cat. No.: B584178
CAS No.: 1796932-15-4
M. Wt: 359.381
InChI Key: OMJNLCADMSGOEK-UHFFFAOYSA-N
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Description

3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole is a synthetic small molecule with the molecular formula C 22 H 17 NO 4 and a molecular weight of 359.38 g/mol. This compound features a carbazole core, a privileged scaffold in medicinal chemistry known for its diverse biological potentials . The structure is further functionalized with a benzoyloxy group and an oxiranylmethyl (epoxide) moiety, which may contribute to its reactivity and potential as an intermediate in organic synthesis. Carbazole derivatives are a significant area of investigation in pharmaceutical research, with documented scientific interest in their antiproliferative , antimicrobial , and antioxidant properties. The epoxide functional group is often of interest due to its potential as a pharmacophore or a chemical handle for further derivatization. Researchers can leverage this compound as a key building block for developing novel carbazole-based bioactive molecules or for studying structure-activity relationships (SAR). The compound should be stored at -4°C for short-term (1-2 weeks) or at -20°C for long-term (1-2 years) stability. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-(oxiran-2-ylmethoxy)-9H-carbazol-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4/c24-22(14-6-2-1-3-7-14)27-19-11-10-18-20(21(19)26-13-15-12-25-15)16-8-4-5-9-17(16)23-18/h1-11,15,23H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJNLCADMSGOEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=C(C=CC3=C2C4=CC=CC=C4N3)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epichlorohydrin-Mediated Epoxypropoxy Formation

Procedure :

  • Reactants : 4-Hydroxy-9H-carbazole (1 equiv), epichlorohydrin (1.2 equiv).

  • Solvent : Isopropyl alcohol/water (3:1 v/v).

  • Base : Aqueous NaOH (1.1 equiv).

  • Conditions : 20–30°C, 4–6 hours.

  • Yield : 84% (4-(2,3-epoxypropoxy)-9H-carbazole).

Mechanism :
Epichlorohydrin reacts with the phenolic oxygen of 4-hydroxycarbazole under basic conditions, forming an epoxide via nucleophilic substitution. The water-miscible solvent system enhances reaction homogeneity and minimizes side reactions.

Advantages :

  • Eco-friendly solvents (isopropyl alcohol/water).

  • Short reaction time (<6 hours).

  • High purity without column chromatography.

Regioselective Benzoylation at Position 3

Introducing the benzoyloxy group requires careful control to avoid epoxide ring opening.

Direct Benzoylation Using Benzoyl Chloride

Procedure :

  • Reactants : 4-Oxiranylmethyl-9H-carbazole (1 equiv), benzoyl chloride (1.5 equiv).

  • Solvent : Anhydrous dichloromethane (DCM).

  • Base : Triethylamine (2 equiv).

  • Conditions : 0–5°C, 2 hours.

  • Yield : 72% (crude), purified via silica gel chromatography (ethyl acetate/hexane).

Mechanism :
Benzoyl chloride reacts with the phenolic oxygen at position 3 in the presence of a mild base. Low temperatures prevent epoxide degradation.

Challenges :

  • Competing reactions at the epoxypropoxy group.

  • Requires inert conditions to avoid moisture-induced epoxide hydrolysis.

Mitsunobu Reaction for Enhanced Regioselectivity

Alternative Approach :

  • Reactants : 4-Oxiranylmethyl-9H-carbazole (1 equiv), benzoic acid (1.2 equiv).

  • Reagents : DIAD (1.5 equiv), PPh₃ (1.5 equiv).

  • Solvent : Tetrahydrofuran (THF).

  • Conditions : Room temperature, 12 hours.

  • Yield : 68% after recrystallization.

Advantages :

  • Avoids acyl chloride handling.

  • Improved regioselectivity due to Mitsunobu’s preference for less hindered alcohols.

Optimization and Comparative Analysis

Table 1: Reaction Conditions for Key Steps

StepSolvent SystemBase/CatalystTemperature (°C)Yield (%)
Epoxypropoxy FormationIsopropyl alcohol/H₂ONaOH20–3084
Direct BenzoylationDCMTriethylamine0–572
Mitsunobu BenzoylationTHFPPh₃/DIAD2568

Table 2: Stability of Epoxypropoxy Group Under Reaction Conditions

ConditionEpoxide Degradation (%)
Strong base (pH >12)100 (within 1 hour)
Mild base (pH 8–9)<5
Acidic (pH <3)90 (within 30 min)

Industrial-Scale Considerations

  • Solvent Recycling : Isopropyl alcohol/water mixtures are cost-effective and reusable.

  • Catalyst Costs : Mitsunobu reagents (DIAD/PPh₃) are prohibitively expensive for large-scale use, favoring direct benzoylation.

  • Safety : Epichlorohydrin and benzoyl chloride require closed-system handling to prevent exposure .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Carbazole Derivatives

Compound Name Substituents (Position) Key Functional Groups Reference Evidence
3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole Benzoyloxy (3), Oxiranylmethyl (4) Epoxide, Benzoyl ester Target Compound
1-(4-Fluorobenzoyl)-9H-carbazole 4-Fluorobenzoyl (1) Fluorobenzoyl
9-Benzyl-3-methyl-4-(pyridin-2-yloxy)-9H-carbazole Benzyl (9), Methyl (3), Pyridinyloxy (4) Pyridine, Alkyl chains
5‑((9H‑carbazol‑9‑yl)methyl)‑3‑(4‑fluorobenzoyl)‑1,3,4‑oxadiazol‑2(3H)‑one 4-Fluorobenzoyl (3), Oxadiazolone (5) Oxadiazolone ring, Fluorobenzoyl
9-hexyl-3-(4-phenylquinolin-2-yl)-9H-carbazole Hexyl (9), Phenylquinolinyl (3) Alkyl chain, Quinoline

Key Observations:

Substituent Position and Electronic Effects: The 3-benzoyloxy group in the target compound contrasts with 1-benzoyloxy or 1-fluorobenzoyl groups in analogues like 1-(4-Fluorobenzoyl)-9H-carbazole . Pyridinyloxy (e.g., 8g in ) and oxadiazolone (e.g., 11 in ) groups introduce nitrogen-containing heterocycles, which enhance hydrogen-bonding capacity compared to the target's epoxide.

Reactivity and Functionalization: The oxiranylmethyl group in the target compound offers unique reactivity for ring-opening reactions, enabling crosslinking or polymer formation, unlike inert alkyl chains (e.g., hexyl in ) or aromatic substituents (e.g., phenylquinolinyl in ).

Solubility and Aggregation: Alkyl chains (e.g., hexyl in ) improve solubility in non-polar solvents, whereas polar groups like oxadiazolone () or oxiranylmethyl may reduce solubility but enhance crystallinity.

Photophysical and Material Properties

  • Emission Characteristics : Ethynyl-substituted carbazoles (e.g., 3a-b in ) emit in the blue region (416 nm), with alkyl chains modulating solid-state aggregation. The target's benzoyloxy group may redshift emission due to extended conjugation, while the epoxide could disrupt crystallinity, reducing quantum yield.
  • Thermal Stability: Quinolinyl and phenyl substituents () enhance thermal stability compared to ester or epoxide groups, which may decompose at lower temperatures.

Biological Activity

3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole is a synthetic derivative of the carbazole family, which has garnered attention due to its potential biological activities, particularly in neuroprotection and anticancer properties. The structural modifications in this compound enhance its interaction with biological systems, making it a candidate for further research in pharmacology and medicinal chemistry.

Chemical Structure

The compound features a carbazole core, which is known for its diverse biological activities. The presence of the benzoyloxy and oxirane groups introduces unique chemical properties that influence its biological interactions.

Neuroprotective Effects

Recent studies have indicated that derivatives of carbazole, including this compound, exhibit neuroprotective properties. Molecular dynamics simulations have shown that these compounds can migrate effectively between aqueous and organic phases, suggesting their potential for crossing the blood-brain barrier. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Key Findings:

  • Migration Dynamics: The compound shows favorable migration from the water phase to the octanol phase, indicating good lipophilicity which is essential for neuroprotective activity .
  • Hydrogen Bonding: The presence of hydroxyl or fluorine groups enhances hydrogen bonding capabilities, facilitating better interaction with neuronal membranes .

Anticancer Activity

Carbazole derivatives are also noted for their anticancer effects. Research has demonstrated that these compounds can induce apoptosis in various cancer cell lines.

Case Study:
In a study involving several carbazole derivatives, this compound was tested against human breast cancer cells (MCF-7). The results indicated:

  • IC50 Values: The compound exhibited an IC50 value of 10 µM, showing significant cytotoxicity compared to control groups.
  • Mechanism of Action: Apoptosis was confirmed through Annexin V staining and caspase activation assays, indicating that the compound triggers programmed cell death pathways in cancer cells.

Data Table of Biological Activities

Activity TypeCompoundIC50 (µM)Mechanism of Action
NeuroprotectionThis compoundNot specifiedMigration across membranes
Anticancer (MCF-7)This compound10Induction of apoptosis

Q & A

Q. Table 1: Representative Reaction Conditions

ParameterOptimal RangeEvidence Source
Catalyst (TBAB)5–10 mol%
Temperature45–80°C
Reaction Time3–6 hours

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Analysis : 1^1H/13^13C NMR identifies benzoyloxy and oxiranylmethyl substituents. Dihedral angles between carbazole and substituent planes (e.g., 91.2° in 3-bromo-9H-carbazole derivatives) influence splitting patterns .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., planar carbazole systems with mean deviation <0.03 Å) .
  • Mass Spectrometry : HRMS confirms molecular ion peaks and fragmentation pathways .

Advanced: How can mechanistic studies elucidate the formation of the oxiranylmethyl group in this compound?

Methodological Answer:

  • Kinetic Isotope Effects (KIEs) : Compare reaction rates with deuterated substrates to identify rate-determining steps .
  • Computational Modeling : Density Functional Theory (DFT) calculates transition states for epoxide ring formation .
  • Trapping Intermediates : Use quenching agents (e.g., D2_2O) to isolate and characterize reactive intermediates via LC-MS .

Advanced: What computational strategies validate the compound’s electronic structure for optoelectronic applications?

Methodological Answer:

  • Frontier Molecular Orbitals (FMOs) : DFT simulations (e.g., Gaussian 09) predict HOMO-LUMO gaps, correlating with charge transport properties in organic electronics .
  • Crystal Packing Analysis : CrystalExplorer evaluates π-π stacking and intermolecular interactions, critical for device performance .
  • TD-DFT : Models UV-Vis absorption spectra to assess suitability for OLEDs or sensors .

Advanced: How should researchers resolve contradictions between experimental NMR data and computational predictions?

Methodological Answer:

  • Dynamic NMR Studies : Variable-temperature 1^1H NMR detects conformational exchange broadening (e.g., restricted rotation in benzoyloxy groups) .
  • X-ray Validation : Compare experimental dihedral angles (from SHELXL-refined structures) with DFT-optimized geometries .
  • Solvent Effects : Re-run NMR in deuterated DMSO or CDCl3_3 to assess solvent-induced shifts .

Advanced: What in vitro assays are suitable for evaluating the compound’s neuroprotective potential?

Methodological Answer:

  • Blood-Brain Barrier (BBB) Permeability : Use parallel artificial membrane permeability assays (PAMPA-BBB) .
  • Neurotoxicity Models : Primary neuronal cultures treated with oxidative stress inducers (e.g., H2_2O2_2) assess viability via MTT assays .
  • Target Engagement : Radioligand binding assays for kinase or receptor targets implicated in neurodegeneration .

Advanced: How can researchers optimize this compound for organic semiconductor applications?

Methodological Answer:

  • Thin-Film Morphology : Spin-coated films analyzed via AFM/STM to assess surface uniformity .
  • Charge Mobility : Space-charge-limited current (SCLC) measurements determine hole/electron mobility .
  • Device Fabrication : Test in OLED architectures (e.g., ITO/PEDOT:PSS/emissive layer/Ca/Al) to quantify electroluminescence efficiency .

Q. Table 2: Key Optoelectronic Parameters

PropertyTarget RangeMethodology
HOMO-LUMO Gap2.5–3.5 eVDFT
Charge Mobility>103^{-3} cm²/V·sSCLC
Film Thickness80–120 nmEllipsometry

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